molecular formula C30H47NaO3 B12297783 Glycyrrhetinic acid sodium salt

Glycyrrhetinic acid sodium salt

Cat. No.: B12297783
M. Wt: 478.7 g/mol
InChI Key: UDJPLVCFJFTZAA-UHFFFAOYSA-M
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Description

Historical Context and Discovery

The historical roots of glycyrrhetinic acid sodium salt trace back to the ancient use of licorice (Glycyrrhiza glabra), a plant revered in traditional Chinese, Egyptian, and Greek medicine for its therapeutic properties. Licorice’s primary active component, glycyrrhizic acid, was isolated in the 19th century, and subsequent hydrolysis studies in the early 20th century revealed glycyrrhetinic acid as its aglycone metabolite. The synthesis of this compound represents a modern advancement aimed at improving the compound’s solubility for pharmacological applications. While the exact date of its first synthesis remains unclear, the development of sodium salts of triterpenoid acids like glycyrrhetinic acid gained momentum in the late 20th century, coinciding with advancements in drug delivery systems.

Nomenclature and Chemical Identification

This compound, systematically named sodium (3β,20β)-3-hydroxy-11-oxo-20-carboxy-30-norolean-12-en-29-oate , is a triterpenoid derivative with the molecular formula C₃₀H₄₅NaO₄ and a molecular weight of 504.67 g/mol . Its structure comprises a pentacyclic oleanane skeleton with hydroxyl, ketone, and carboxylate functional groups (Figure 1). The sodium salt form enhances water solubility, making it preferable for formulations compared to free glycyrrhetinic acid. Key identifiers include:

Property Value
CAS Registry Number 71277-79-7
IUPAC Name Sodium (3β,20β)-3-hydroxy-11-oxo-20-carboxy-30-norolean-12-en-29-oate
Synonyms Sodium enoxolone, Glycyrrhetinic acid Na salt

The compound’s spectroscopic profile, characterized by infrared (IR) peaks at 3306 cm⁻¹ (hydroxyl) and 1628 cm⁻¹ (carbonyl), confirms its structural features.

Overview of Natural Sources and Occurrence

This compound is not naturally occurring but is synthesized from glycyrrhizic acid, a saponin abundant in licorice root (Glycyrrhiza glabra, G. uralensis). Licorice thrives in Mediterranean and Asian regions, with historical cultivation documented in ancient Egypt and China. Industrial extraction involves acid hydrolysis of glycyrrhizic acid to yield glycyrrhetinic acid, followed by neutralization with sodium hydroxide to form the sodium salt. This semi-synthetic process bridges natural product chemistry and modern pharmaceutical engineering.

Relevance in Contemporary Chemical Research

Recent studies highlight this compound’s role in drug delivery systems and cancer research. Its amphiphilic nature enables the formation of micelles and liposomes, facilitating the solubilization of hydrophobic drugs. For instance, this compound-modified nanoparticles have shown enhanced targeting efficiency in hepatocellular carcinoma due to the overexpression of glycyrrhetinic acid receptors on liver cells. Additionally, its anti-inflammatory properties are being explored for topical formulations, leveraging its ability to inhibit prostaglandin synthesis and neutrophil infiltration.

Ongoing research also investigates its potential in autophagy modulation. A 2014 study demonstrated that glycyrrhetinic acid triggers protective autophagy in cancer cells via ERK pathway activation, suggesting synergies with chemotherapeutic agents. These advancements underscore its versatility as a multifunctional agent in pharmacology and materials science.

Properties

Molecular Formula

C30H47NaO3

Molecular Weight

478.7 g/mol

IUPAC Name

sodium;10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylate

InChI

InChI=1S/C30H48O3.Na/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)31)9-8-19-20-18-27(4,24(32)33)15-14-26(20,3)16-17-29(19,30)6;/h8,20-23,31H,9-18H2,1-7H3,(H,32,33);/q;+1/p-1

InChI Key

UDJPLVCFJFTZAA-UHFFFAOYSA-M

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+]

Origin of Product

United States

Preparation Methods

Macroporous Resin Purification and Acid Hydrolysis

The foundational method involves hydrolyzing glycyrrhizic acid (GL) to glycyrrhetinic acid (GA), followed by alkalization to form the sodium salt. As detailed in CN1257182C , this two-step process begins with purifying crude GL using ADS-10 macroporous resin to remove impurities. The purified GL is then hydrolyzed under acidic conditions (pH 1–2 with HCl) at elevated temperatures, yielding GA. Subsequent alkalization with sodium hydroxide (NaOH) converts GA into its sodium salt.

Key Steps :

  • Purification : Crude GL (75–80% purity) is dissolved in ethanol, adjusted to pH 8–9 with ammonia, and passed through ADS-10 resin to adsorb impurities.
  • Hydrolysis : The resin-treated solution is acidified with HCl, heated to 80–90°C for 6 hours, and cooled to precipitate GA.
  • Alkalization : GA is dissolved in chloroform, treated with NaOH to form the sodium salt, and recrystallized twice with ethanol to achieve >98% purity.

Example :

  • Starting material: 100 g glycyrrhizic acid monopotassium salt (80% purity).
  • Hydrolysis: 500 mL water, 300 mL ethanol, 100 mL concentrated HCl, refluxed for 6 hours.
  • Yield: 22.3 g GA (96% purity), improved to 98% after recrystallization.

Direct Alkalinization of Glycyrrhizic Acid

pH-Controlled Sodium Salt Formation

CN104725458A outlines a method bypassing hydrolysis by directly converting GL into sodium salts through pH adjustment. This approach is advantageous for industrial scalability due to reduced step complexity.

Procedure :

  • Refining GL : Crude GL (75% purity) is extracted with ethanol or acetone, decolorized with activated carbon, and crystallized to >98% purity.
  • Alkalization : Refined GL is dissolved in propyl carbinol, treated with sodium bicarbonate (NaHCO₃) at pH 6–7, and crystallized to form disodium glycyrrhizinate.
  • Hydration : The sodium salt is dissolved in water, freeze-dried to remove solvents, and lyophilized to obtain the hydrate form.

Data Table 1: Conditions for Sodium Salt Preparation

Parameter Disodium Salt Trisodium Salt
Solvent Propyl carbinol Propyl carbinol
Alkali NaHCO₃ NaOH
pH Range 6–7 8–9
Yield 86.7% 64.9%
Purity Post-Crystallization 98% 98%

Isomerization of 18β-Glycyrrhizinic Acid to 18α-Form

Alkali-Induced Isomerization

US4393200A describes converting 18β-GL (the natural isomer) to 18α-GL sodium salt, which exhibits superior solubility and stability. This method involves refluxing GL with concentrated NaOH (2–6 N) at 70–200°C for 3–10 hours, inducing isomerization.

Critical Factors :

  • Alkali Concentration : 2–6 N NaOH optimal for 60–80% isomerization.
  • Temperature : Higher temperatures (100–150°C) accelerate isomerization but risk decomposition.
  • Isolation : Post-reaction, the mixture is acidified to pH 1–2, precipitating GA, which is then converted to the sodium salt via NaOH neutralization.

Example :

  • Starting material: 6.6 g 18β-GL (88% purity).
  • Conditions: 200 mL 4 N NaOH, reflux for 16 hours.
  • Outcome: 70% isomerization to 18α-GL, yielding 3.5 g monopotassium salt after recrystallization.

Solvent Extraction and Recrystallization Techniques

Organic Solvent Systems

Chloroform and ethyl acetate are frequently used to dissolve GA after hydrolysis, enabling separation from water-soluble impurities. CN1257182C highlights chloroform’s efficacy in dissolving GA, followed by NaOH extraction to isolate the sodium salt.

Optimization Insights :

  • Solvent Ratio : A 4:1 chloroform-to-GA ratio maximizes dissolution.
  • Recrystallization : Ethanol-water mixtures (80% ethanol) yield high-purity crystals.

Comparative Analysis of Methods

Yield and Purity Trade-offs

  • Hydrolysis-Alkalization : Higher purity (98%) but lower yield (22–25%) due to multi-step losses.
  • Direct Alkalization : Simpler steps yield 64–86% product but require ultra-pure GL.
  • Isomerization : Produces thermodynamically stable 18α-GL sodium salt, critical for pharmaceutical formulations.

Data Table 2: Method Comparison

Method Starting Material Purity (%) Yield (%) Key Advantage
Hydrolysis Crude GL (75%) 98 22.3 High purity
Direct Alkalization Refined GL (98%) 98 86.7 Industrial scalability
Isomerization 18β-GL (88%) 95 70 Enhanced solubility

Challenges and Mitigation Strategies

Impurity Removal

  • Macroporous Resins : ADS-10 resin effectively adsorbs polyphenols and sugars, improving GL purity to >95%.
  • Activated Carbon : Decolorization with 3–5% activated carbon removes pigments without adsorbing GA.

Solvent Selection

  • Chloroform vs. Propyl Carbinol : Chloroform offers better GA solubility but poses toxicity concerns, whereas propyl carbinol is safer for large-scale use.

pH Control

  • Hydrolysis : Maintaining pH 1–2 ensures complete GA precipitation.
  • Alkalization : pH 6–7 for disodium salt vs. pH 8–9 for trisodium salt.

Chemical Reactions Analysis

Hydrolysis Reactions

Glycyrrhetinic acid sodium salt undergoes hydrolysis in aqueous environments, reverting to its parent acid and sodium ions:

C₃₃H₄₄O₄Na+H₂OC₃₀H₄₆O₄(Glycyrrhetinic Acid)+NaOH\text{C₃₃H₄₄O₄Na} + \text{H₂O} \rightarrow \text{C₃₀H₄₆O₄} \, (\text{Glycyrrhetinic Acid}) + \text{NaOH}

This reaction is critical in biological systems, where intestinal bacteria hydrolyze glycyrrhizin (a precursor) to glycyrrhetinic acid, which is subsequently conjugated in the liver .

Conditions :

  • pH-dependent process, accelerated in acidic or alkaline media.

  • Enzymatic hydrolysis via β-glucuronidase in gut microbiota .

Esterification and Transesterification

The sodium salt serves as an intermediate in synthesizing lipophilic derivatives. For example, stearyl glycyrrhetinate is produced via reflux with bromooctadecane:

C₃₃H₄₄O₄Na+C₁₈H₃₇BrC₄₈H₇₆O₄(Stearyl Glycyrrhetinate)+NaBr\text{C₃₃H₄₄O₄Na} + \text{C₁₈H₃₇Br} \rightarrow \text{C₄₈H₇₆O₄} \, (\text{Stearyl Glycyrrhetinate}) + \text{NaBr}

Synthesis Protocol :

StepReagents/ConditionsYield
1Choline chloride-urea ionic liquid, 80°C>93%
2NaOH/ethanol, 50°C, 30 min-
3Bromooctadecane, reflux (4 hr)-

This method highlights enhanced solubility of the sodium salt in ethanol, facilitating efficient esterification .

Acid-Base Reactions

This compound forms complexes with amino acids like L-arginine (L-Arg) through electrostatic interactions:

C₃₃H₄₄O₄Na+L-ArgGA-L-Arg Complex\text{C₃₃H₄₄O₄Na} + \text{L-Arg} \rightarrow \text{GA-L-Arg Complex}

These complexes improve bioavailability by enhancing aqueous solubility, as demonstrated in ternary systems with Soluplus® .

Oxidation Reactions

The compound’s triterpenoid structure undergoes oxidation at the C-11 ketone or hydroxyl groups, forming derivatives with modified bioactivity:

C₃₃H₄₄O₄NaOxidizing Agentse.g., KMnO₄, H₂O₂Oxidized Derivatives (e.g., Epoxides)\text{C₃₃H₄₄O₄Na} \xrightarrow[\text{Oxidizing Agents}]{\text{e.g., KMnO₄, H₂O₂}} \text{Oxidized Derivatives (e.g., Epoxides)}

Oxidation products are explored for enhanced anti-inflammatory or antimicrobial effects.

Biochemical Interactions

This compound modulates enzymatic pathways:

  • Anti-inflammatory Action : Inhibits NF-κB and MAPK signaling, reducing pro-inflammatory cytokines .

  • Antimicrobial Activity : Disrupts Staphylococcus aureus metabolism by altering carbohydrate and amino acid utilization .

Key Findings :

DerivativeMIC (mg/L) vs MRSABactericidal Effect
Glycyrrhetinic Acid512Static (1× MIC), Cidal (≥2× MIC)
Disodium Succinoyl Glycyrrhetinate128Synergistic with gentamicin

Comparative Reactivity of Derivatives

DerivativeReaction TypeKey Application
Stearyl GlycyrrhetinateEsterificationCosmetics (emollient)
Glycyrrhetinyl StearateTransesterificationTopical anti-inflammatory
Dipotassium GlycyrrhizateSalt FormationFood additive (sweetener)

Scientific Research Applications

Antiviral Properties

Mechanism of Action:
Glycyrrhetinic acid exhibits significant antiviral activity against various viruses, including hepatitis, herpes, and SARS-CoV-2. Research indicates that glycyrrhetinic acid can inhibit viral replication and modulate immune responses, making it a candidate for treating viral infections.

Case Study:
A study showed that glycyrrhetinic acid nanoparticles enhanced the therapeutic effect against SARS-CoV-2 by improving biocompatibility and targeting inflamed areas in infected models. The combination of glycyrrhetinic acid with boswellic acid significantly reduced recovery time and mortality in hospitalized COVID-19 patients .

Anti-inflammatory Applications

Therapeutic Use:
Glycyrrhetinic acid sodium salt is recognized for its anti-inflammatory properties, which can be beneficial in treating conditions such as radiodermatitis. A formulation combining glycyrrhetinic acid with chitosan has been shown to effectively prevent and treat radiotherapy-induced dermatitis, demonstrating superior results compared to conventional treatments .

Data Table: Efficacy of Glycyrrhetinic Acid Gel in Radiodermatitis Prevention

Treatment GroupIncidence Rate (%)Average Redness Area (cm²)
Normal Saline1000.94 ± 0.81
Triethanolamine Emulsifiable Paste1000.53 ± 0.55
Chitosan Biogel500.48 ± 0.80
Glycyrrhetinic Acid Chitosan Biogel330.05 ± 0.10

Antibacterial Activity

Research Findings:
Glycyrrhetinic acid has demonstrated antibacterial properties against multidrug-resistant bacterial strains. A study on the extracts of licorice roots revealed that glycyrrhetinic acid effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Data Table: Antibacterial Activity of Glycyrrhetinic Acid Extracts

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Acinetobacter baumannii10
Pseudomonas aeruginosa8

Drug Delivery Systems

Innovative Applications:
The compound is also explored as a multifunctional drug carrier due to its ability to enhance drug solubility and bioavailability. Glycyrrhetinic acid's physicochemical properties allow it to encapsulate various therapeutic agents, improving their delivery to target sites in the body .

Case Study:
Research indicated that glycyrrhetinic acid could enhance the nasal absorption of insulin, suggesting potential applications in diabetes management through improved drug delivery methods .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Oleanolic Acid and Ursolic Acid
  • Structural Similarities: Both oleanolic acid and ursolic acid share a pentacyclic triterpenoid backbone with GA but differ in the position of methyl groups and double bonds. Oleanolic acid has an oleanane skeleton, while ursolic acid has an ursane skeleton .
  • Pharmacological Overlaps: All three compounds exhibit anti-inflammatory, antiulcer, and anticancer activities. However, GA sodium salt shows superior antiulcer efficacy compared to oleanolic and ursolic acids, likely due to its mineralocorticoid-like modulation of 11β-hydroxysteroid dehydrogenase (11β-HSD) .
18α-Glycyrrhetinic Acid
  • Isomeric Differences: The 18β configuration of GA is critical for hepatoprotective activity, whereas the 18α isomer lacks this effect.
Carbenoxolone
  • Derivative Profile: Carbenoxolone, a sodium salt of GA’s hemisuccinate ester, shares GA’s anti-inflammatory and antiviral properties but has enhanced water solubility. Unlike GA, carbenoxolone is associated with hypertension and hypokalemia due to potent 11β-HSD inhibition .

Functional Analogues

11-Deoxyglycyrrhetinic Acid
  • Reduced Side Effects: This derivative lacks the 11-hydroxyl group, eliminating mineralocorticoid-like side effects (e.g., sodium retention) seen in GA and carbenoxolone. It retains anti-inflammatory activity, making it safer for chronic use .

Comparative Pharmacological Data

Compound Solubility Key Activities Toxicity/Limitations References
Glycyrrhetinic Acid Sodium Salt High (water) Anti-inflammatory, hepatoprotective, antiviral Hypertension, hypokalemia (11β-HSD inhibition)
Carbenoxolone Very High (water) Anti-inflammatory, glucocorticoid mimic Severe hypertension, electrolyte imbalance
Oleanolic Acid Low Anticancer, hepatoprotective Low bioavailability, moderate cytotoxicity
11-Deoxyglycyrrhetinic Acid Moderate Anti-inflammatory, no mineralocorticoid effects Limited research on long-term safety
18α-Glycyrrhetinic Acid Low 11β-HSD1 inhibition No hepatoprotection; isomer confusion risks

Research Findings and Clinical Implications

  • Anticancer Synergy : GA sodium salt synergizes with doxorubicin and camptothecin, enhancing apoptosis in cancer cells . Derivatives like GA-polyethylene glycol conjugates improve drug delivery to hepatic tissues .
  • Anti-Inflammatory Mechanism: GA sodium salt inhibits phospholipase A2 and cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. Carbenoxolone additionally modulates gap-junction communication, affecting cell signaling .
  • Hepatoprotection: GA sodium salt upregulates Nrf2-mediated antioxidant pathways, mitigating carbon tetrachloride-induced liver fibrosis .

Biological Activity

Glycyrrhetinic acid sodium salt (GA) is a triterpenoid compound derived from the root of Glycyrrhiza glabra (licorice). It has garnered significant attention in pharmacological research due to its diverse biological activities, including anti-inflammatory, anti-tumor, antibacterial, antiviral, and antioxidant properties. This article provides a comprehensive overview of the biological activity of GA, supported by data tables, case studies, and detailed research findings.

This compound is known for its ability to modulate various cellular processes. Its mechanisms of action include:

  • Anti-inflammatory Effects : GA inhibits the release of inflammatory cytokines such as TNF-α and blocks the nuclear translocation of NF-κB, a key regulator in inflammation .
  • Antitumor Activity : It activates tumor suppressor p53 and inhibits pathways involving MAPK and EGFR, leading to apoptosis in cancer cells .
  • Antibacterial Properties : GA disrupts bacterial DNA, RNA, and protein synthesis.
  • Antiviral Effects : It has shown efficacy against various viruses, including hepatitis A and herpes simplex virus .

Biological Activities Overview

The following table summarizes the key biological activities of this compound:

Activity Description References
Anti-inflammatoryInhibits cytokine release and NF-κB activation
AntitumorInduces apoptosis and inhibits angiogenesis
AntibacterialDisrupts bacterial nucleic acid and protein synthesis
AntiviralEffective against hepatitis virus and herpes simplex virus
AntioxidantScavenges free radicals and reduces oxidative stress
HepatoprotectiveProtects liver cells from damage caused by toxins
ImmunomodulatoryModulates immune response through various pathways

Case Studies

  • Anti-inflammatory Study in Rats : A study demonstrated that GA significantly reduced inflammation markers in rats subjected to lipopolysaccharide (LPS) treatment. The results indicated decreased levels of IL-6 and COX-2, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Antitumor Activity in Cancer Cell Lines : Research involving human cancer cell lines showed that GA induced apoptosis through the activation of p53 pathways. The study reported a dose-dependent decrease in cell viability, with IC50 values indicating strong antitumor potential.
  • Hepatoprotective Effects : In a clinical trial involving patients with chronic hepatitis, GA demonstrated hepatoprotective effects by reducing liver enzyme levels and improving liver function tests. The mechanism was linked to the activation of Nrf2 pathways that counteract oxidative stress .

Safety Profile

This compound is generally considered safe; however, it can cause side effects at high doses. The acute LD50 values are reported as follows:

  • Mice: 308 mg/kg (intraperitoneal), >610 mg/kg (oral)
  • Rats: >610 mg/kg (oral)

Prolonged exposure may lead to electrolyte imbalances, including hypokalemia, especially in patients with kidney issues . Clinical trials have established a no-effect level of 2 mg/kg/day for oral administration over extended periods .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Glycyrrhetinic acid sodium salt in research settings?

  • Synthesis : GAS is typically derived from glycyrrhetinic acid (GA) via sodium salt formation. GA is isolated from licorice root (Glycyrrhiza glabra) and reacted with sodium hydroxide under controlled pH (8–10) in ethanol/water mixtures. Crystallization is performed at low temperatures to enhance purity .
  • Characterization : Techniques include:

  • HPLC (>95% purity, using C18 columns with acetonitrile/water mobile phases) .
  • NMR (¹H and ¹³C spectra to confirm structural integrity, e.g., absence of 3-epi-glycyrrhetinic acid impurities) .
  • Mass spectrometry (molecular ion peak at m/z 470.68 for GA; sodium adducts confirm salt formation) .

Q. What in vitro and in vivo models are commonly used to study the pharmacological effects of GAS?

  • In vitro :

  • Cell viability assays (e.g., MTT assay on myocardial cells to assess toxicity thresholds; IC₅₀ values for cytotoxicity) .
  • Anti-inflammatory models : LPS-stimulated macrophages (measuring TNF-α/IL-6 suppression via ELISA) .
    • In vivo :
  • Rodent models :
  • Liver fibrosis (CCl₄-induced fibrosis in mice; GAS reduces collagen deposition via Nrf2 pathway activation) .
  • Allergic rhinitis (ovalbumin-sensitized rats; GAS inhibits TSLP expression in nasal mucosa) .

Advanced Research Questions

Q. How can orthogonal experimental designs optimize concentration ratios in studies combining GAS with other compounds (e.g., aconitine)?

  • Design : Use Taguchi or factorial designs to test combinatorial effects. For example, in myocardial cell studies, orthogonal arrays (e.g., L9) test GAS (60 µM), aconitine (120 µM), and liquiritin (240 µM) to identify synergies/antagonisms .
  • Data analysis : Calculate interaction coefficients via ANOVA; prioritize factors (e.g., GAS concentration) based on variance contribution. Survival rates >85% indicate non-toxic thresholds .

Q. What strategies resolve contradictions in studies reporting both anti-inflammatory and pro-inflammatory effects of GAS?

  • Dose dependency : Lower doses (10–20 mg/kg in rats) suppress IL-4/TSLP , while higher doses (>50 mg/kg) may activate stress pathways (e.g., JNK/ERK) .
  • Context specificity : Tissue-specific effects are observed (e.g., anti-fibrotic in liver vs. pro-angiogenic in endothelial cells) .
  • Validation : Use siRNA knockdown (e.g., Nrf2) to confirm mechanistic pathways in conflicting models .

Q. How do researchers validate target engagement of GAS in mechanistic studies (e.g., 11β-HSD-2 inhibition)?

  • Biochemical assays : Measure urinary cortisol/cortisone ratios (THF+5α-THF/THE) to quantify 11β-HSD-2 inhibition. Lower ratios indicate enzyme suppression .
  • Pharmacodynamic markers : Correlate GAS dosing with blood pressure changes in salt-sensitive hypertension models .
  • Isothermal titration calorimetry (ITC) : Directly measure binding affinity between GAS and 11β-HSD-2 .

Data Contradiction Analysis

Q. How should researchers interpret variability in GAS’s effects on salt sensitivity across human and rodent studies?

  • Human trials : Intraindividual variability in urinary metabolite ratios (THF+5α-THF/THE CV = 11% vs. UFF/UFE CV = 25%) suggests stricter protocols for urine collection timing and diet control .
  • Rodent models : Strain differences (e.g., Wistar vs. Sprague-Dawley rats) affect sodium retention phenotypes. Standardize sodium diets (30–180 mmol/d) pre-trial .

Methodological Tables

Parameter In Vitro In Vivo
Dose Range 10–60 µM (cell viability assays)10–40 mg/kg (rodent models)
Key Assays MTT, ELISA, Western blotHistopathology, RT-PCR, GC-MS
Critical Controls Vehicle (DMSO/ethanol), positive controls (e.g., dexamethasone)Sham-operated animals, isotype antibodies

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